molecular formula C11H22N2O2 B12992116 tert-Butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

tert-Butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Cat. No.: B12992116
M. Wt: 214.30 g/mol
InChI Key: KTHLZMRSSMOXEI-IUCAKERBSA-N
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Description

tert-Butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate typically involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials. The reaction proceeds through a Barbier reaction, followed by column chromatography for purification . The reaction conditions are generally mild, with a short reaction time, making the process efficient and straightforward.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring high yield and purity, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to biologically active compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in its reactivity and interactions. The compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1

InChI Key

KTHLZMRSSMOXEI-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]1N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC1N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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